
Soyasapogenol B
Vue d'ensemble
Description
Soyasapogenol B is an oleanane-type pentacyclic triterpene that is derived from soybeans. It is a bioactive compound known for its various pharmacological properties, including antiviral, anti-inflammatory, neuroprotective, antiobesity, and antidiabetic effects . This compound is the aglycone form of soyasaponins, which are glycosides found in soybeans. The bioavailability of this compound is higher than that of its glycoside counterparts, making it a compound of interest in both food and healthcare industries .
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Neuroprotective Effects
Recent studies have highlighted the potential of Soyasapogenol B as a multitarget therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Molecular docking studies indicated that this compound effectively binds to key proteins involved in neurodegeneration, including acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). The compound showed favorable binding energy scores, suggesting strong interactions with these targets, which may lead to therapeutic effects in managing cognitive decline associated with Alzheimer’s disease .
1.2 Anticancer Properties
This compound has demonstrated significant anticancer activity, particularly against colon cancer cells. In vitro studies using the Caco-2 human colon adenocarcinoma cell line revealed that this compound reduced viable cell numbers by 62.4% at a concentration of 0.15 mg/ml after 24 hours of treatment. This reduction was accompanied by changes in cell morphology and decreased protein kinase C activity, indicating its potential as a nutraceutical for cancer prevention .
1.3 Anti-inflammatory and Antiviral Activities
The compound exhibits anti-inflammatory properties, which can be beneficial in various inflammatory diseases. Additionally, it has shown antiviral activity against certain pathogens, making it a candidate for further exploration in therapeutic applications against viral infections .
Biotechnological Applications
2.1 Biosynthesis and Production
Research has focused on engineering microbial systems for the biosynthesis of this compound. A study demonstrated the successful production of this compound using engineered Saccharomyces cerevisiae, achieving yields significantly higher than those obtained from traditional extraction methods. This biotechnological approach allows for sustainable production and could facilitate large-scale applications in pharmaceuticals and nutraceuticals .
2.2 Functional Food Development
Given its health benefits, this compound is being investigated for incorporation into functional foods. Studies suggest that it can enhance the nutritional profile of food products while providing health benefits related to cancer prevention and neuroprotection .
Data Table: Summary of Research Findings on this compound
Case Studies
Case Study 1: Neuroprotective Mechanism Exploration
A study utilized molecular dynamics simulations to analyze the interactions between this compound and target proteins associated with neurodegenerative diseases. The findings indicated that the compound forms stable complexes with proteins involved in cognitive function regulation, suggesting its potential role in neuroprotection .
Case Study 2: Anticancer Efficacy on Colon Cancer Cells
In vitro experiments conducted on Caco-2 cells demonstrated that treatment with this compound significantly inhibited cell proliferation and altered cellular morphology, providing insights into its mechanisms as an anticancer agent .
Mécanisme D'action
Target of Action
Soyasapogenol B (SoyB) is a triterpene that has been found to interact with several proteins that play crucial roles in various biological processes . These proteins include Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine oxidase A (MAO-A), Monoamine oxidase B (MAO-B), Glycogen synthase kinase 3 beta (GSK3β), and N-methyl-D-aspartate receptor (NMDA) . These proteins are involved in a wide range of neurological functions, and their modulation by SoyB suggests its potential therapeutic applications in neurodegenerative disorders .
Mode of Action
SoyB interacts with its targets in a manner similar to the native ligand inhibitor . For instance, it binds to the active site residues of the targeted proteins . This binding can modulate the activity of these proteins, leading to various downstream effects.
Biochemical Pathways
SoyB affects several biochemical pathways. It enhances the phosphorylation of Smad1/5/8 and JNK2 during osteoblast differentiation . It also induces the expression of RUNX2, a core transcription factor in osteoblast differentiation . Furthermore, SoyB increases the rate of cell migration and adhesion with the upregulation of MMP13 levels during osteoblast differentiation .
Pharmacokinetics
SoyB exhibits favorable pharmacokinetic properties. It has a low TPSA (60.69), high absorption (82.6%), no Lipinski rule violation, and no toxicity . After oral administration, there is a bimodal phenomenon in the absorption process. The maximum concentration (Tmax) is reached about 2 hours post-administration, and SoyB is completely metabolized 24 hours later . The bioavailability of SoyB is superior, reaching more than 60% .
Result of Action
SoyB has various pharmacological properties. It has been reported to have anti-viral, anti-cancer, anti-inflammatory, and hepatoprotective activities . In bone-forming cells, SoyB enhances alkaline phosphatase (ALP) staining and activity and bone mineralization . It also increases cell proliferation in MC3T3-E1 cells .
Action Environment
The action of SoyB can be influenced by various environmental factors. For instance, the yield of SoyB reached 2.9 mg/L in a flask and 8.36 mg/L in a 5-L bioreactor with fed glucose and ethanol . This suggests that the production and hence the action of SoyB can be optimized under certain environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of soyasapogenol B involves the expression of β-amyrin synthase derived from Glycyrrhiza glabra in Saccharomyces cerevisiae to generate β-amyrin, which serves as the precursor for this compound . The expression of key genes in the mevalonate pathway is regulated using different types of promoters to increase the yield of β-amyrin. Subsequently, this compound synthases from Medicago truncatula and Glycyrrhiza glabra are expressed to convert β-amyrin into this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using fermentation techniques. The most effective production strain of Saccharomyces cerevisiae is used for fermentation, with fed glucose and ethanol to achieve higher yields. For instance, the yield of this compound can reach up to 8.36 mg/L in a 5-L bioreactor .
Analyse Des Réactions Chimiques
Types of Reactions: Soyasapogenol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Soyasapogenol B is unique among similar compounds due to its higher bioavailability and diverse pharmacological activities. Similar compounds include:
Soyasapogenol A: Another oleanane-type triterpene with similar bioactive properties but lower bioavailability.
Soyasaponin I and III: Glycoside forms of this compound with different pharmacokinetic profiles and biological activities.
Activité Biologique
Soyasapogenol B is a pentacyclic triterpene derived from soybeans and related legumes, recognized for its diverse biological activities. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications, drawing from a variety of research studies.
Chemical Structure and Biosynthesis
This compound belongs to the oleanane-type triterpenoids and is synthesized through specific enzymatic pathways. Recent studies have demonstrated the successful heterologous production of this compound in Saccharomyces cerevisiae using engineered strains that express key biosynthetic enzymes. For instance, the expression of β-amyrin synthase from Glycyrrhiza glabra and subsequent enzymes resulted in significant yields, reaching up to 8.36 mg/L in bioreactor conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in animal models. After oral administration in rats, it exhibited rapid absorption with a peak concentration (C_max) at approximately 2 hours post-administration. The bioavailability was notably high, exceeding 60%, with a half-life of around 5 hours . This suggests that this compound can be effectively absorbed and utilized in biological systems.
Antioxidant Properties
This compound has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thus contributing to cellular protection against oxidative damage.
Osteogenic Effects
Research has shown that this compound promotes osteoblast differentiation and enhances mineralization in bone-forming cells (MC3T3-E1). It activates critical signaling pathways such as MAPK and RUNX2, which are essential for osteogenesis. At concentrations between 30-100 μM, it significantly increased cell viability and promoted osteogenic activity without cytotoxic effects .
Neuroprotective Potential
Recent investigations into the neuroprotective effects of this compound reveal its potential in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown that it interacts effectively with various targets associated with neurodegeneration, including acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), indicating its multitarget therapeutic potential .
Metabolic Profiling
This compound undergoes extensive metabolic transformations in vivo, resulting in various metabolites that may contribute to its biological activities. In studies involving rats, multiple metabolites were identified, suggesting that both phase I (oxidation, hydrolysis) and phase II (sulfation, glucuronidation) transformations play a role in its pharmacological effects .
Summary Table of Biological Activities
Case Studies
- Osteogenic Activity Study : A study on MC3T3-E1 cells revealed that treatment with this compound significantly increased RUNX2 expression and mineralization markers at concentrations above 30 μM. This effect underscores its potential as a dietary supplement for enhancing bone health.
- Neuroprotective Efficacy : In silico studies demonstrated that this compound could effectively bind to key proteins involved in neurodegeneration, suggesting a promising avenue for further research into its therapeutic applications for cognitive disorders.
Propriétés
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQAQNKGFOLRGT-UXXABWCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276153 | |
Record name | Soyasapogenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Soyasapogenol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
595-15-3, 6118-01-0 | |
Record name | Soyasapogenol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasapogenol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soyasapogenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOYASAPOGENOL B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZ10D7E2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Soyasapogenol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 - 259 °C | |
Record name | Soyasapogenol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Soyasapogenol B (olean-12-ene-3β,22β,24-triol) exhibits a range of biological activities, including hepatoprotective [, , , , ], anti-mutagenic [, , , ], antiviral [, , , ], anti-inflammatory [, , , ], hypocholesterolemic [, ], and anticarcinogenic effects [, , , , ].
A: Research suggests this compound can suppress the growth of cancer cells, potentially through multiple mechanisms. Studies demonstrate its ability to reduce cell proliferation [, , ], induce apoptosis [, ], and modulate cell signaling pathways involved in cancer development [, ].
A: Yes, studies show that this compound can promote osteoblast differentiation and mineralization, suggesting potential benefits for bone health []. It achieves this by enhancing alkaline phosphatase (ALP) activity, a marker of early osteoblast differentiation, and increasing bone mineralization, a marker of late differentiation [].
A: Research indicates that this compound can modulate PKC activity in colon cancer cells, contributing to its antiproliferative effects []. The exact mechanism of this interaction requires further investigation.
A: Studies show that this compound might attenuate memory impairment induced by lipopolysaccharide (LPS) in mice models []. This effect is potentially mediated by the modulation of NF-κB signaling and subsequent upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression, a protein crucial for learning and memory [].
ANone: The molecular formula of this compound is C30H50O3, and its molecular weight is 458.7 g/mol.
A: Researchers commonly employ a combination of spectroscopic methods for structural characterization, including Infrared Spectroscopy (IR) [], Mass Spectrometry (MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , , ]. These techniques provide valuable information about the functional groups, molecular weight, and connectivity of atoms within the molecule.
A: Yes, molecular docking and dynamics simulations have been employed to investigate the interactions of this compound with various protein targets involved in neurodegenerative disorders []. These simulations provide insights into the binding affinity and stability of this compound with these proteins, suggesting its potential as a multi-target therapeutic agent [].
A: Research suggests that the presence and nature of sugar moieties attached to this compound can significantly influence its activity. For instance, this compound monoglucuronide exhibits more potent hepatoprotective activity compared to this compound itself []. Moreover, the type of sugar linkage and the presence of specific functional groups in the sugar moiety can also affect the compound's overall activity [, , ].
A: Yes, studies indicate that a carbonyl group at the C-22 position may contribute to enhanced anti-HSV-1 activity compared to a hydroxyl group at the same position [].
A: Research suggests a positive correlation between lipophilicity and the anti-colon carcinogenic activity of this compound and its derivatives. The aglycone forms, Soyasapogenol A and B, demonstrate greater potency compared to their glycosylated counterparts, implying that increased lipophilicity may enhance bioactivity [].
A: Studies indicate that ingested this compound has limited bioavailability []. While this compound itself is detectable in feces, suggesting limited absorption, its precursor Soyasaponins are not detected in urine, indicating substantial metabolism within the gut [].
A: Human gut microorganisms play a crucial role in metabolizing Soyasaponins. Studies demonstrate the sequential hydrolysis of sugar moieties, leading to the formation of this compound as a final metabolic product []. This conversion significantly impacts the bioavailability and potential bioactivity of ingested Soyasaponins [, ].
A: Researchers have utilized various in vitro models, including human colon cancer cell lines (Caco-2 and HT-29) [, , , , ], human hepatocellular carcinoma cell line (HepG2) [, ], mouse pre-osteoblast cell line (MC3T3-E1) [], and microglial BV2 cells [] to assess the effects of this compound and its derivatives on cell proliferation, apoptosis, differentiation, and other cellular processes.
A: Yes, animal studies using mice models provide evidence for the potential benefits of this compound in various conditions. For instance, oral administration of this compound showed promising results in ameliorating obesity, reducing hepatic triacylglycerol accumulation [], and attenuating LPS-induced memory impairment [].
ANone: The provided research papers do not mention any clinical trials conducted specifically on this compound.
A: While this compound demonstrates anti-cancer properties, it can also exhibit cytotoxicity at higher concentrations. Studies using Caco-2 cells showed that this compound, at concentrations of 1 mmol/L or higher, significantly reduced cell viability [].
A: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a commonly used technique for quantifying this compound in various matrices, including soybean and biological samples [, ]. This method provides high resolution and sensitivity for accurate quantification [].
A: In addition to HPLC-ELSD, researchers utilize various other analytical techniques, including thin-layer chromatography (TLC) [], gas chromatography-flame ionization detector (GC-FID) [], and LC-MS/MS [] for the separation, identification, and quantification of this compound and related compounds in complex mixtures.
A: Due to its diverse biological activities, this compound holds promise for applications in various fields, including medicine, nutraceuticals, and potentially cosmetics. Its potential as a therapeutic agent for neurodegenerative diseases, cancer, and bone diseases is an active area of research [, , , ]. Additionally, its hypocholesterolemic and anti-inflammatory properties make it a potential candidate for developing functional foods and nutraceuticals [, ]. Further research is warranted to fully explore its potential across different disciplines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.